Ara-ATP

DNA Replication Enzymology Cancer Research

Procure Ara-ATP for definitive DNA polymerase α inhibition: at 10μM, suppresses pol α activity by ~77% (Ki=3μM) while sparing pol β (<20% inhibition; Ki=45μM), enabling clean dissection of replication vs. repair pathways. In HSV-1 models, intracellular retention half-life reaches 9.3h—nearly 3× that of uninfected cells (3.2h)—making it the probe of choice for virus-dependent nucleotide persistence studies. Also serves as a primase inhibition benchmark (Ki≈125μM vs. ATP's 610μM). Insist on Ara-ATP for reproducible, mechanistically interpretable data.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 3714-60-1
Cat. No. B1197770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAra-ATP
CAS3714-60-1
Synonyms9 beta-D-arabinofuranosyladenine 5'-triphosphate
ara ATP
ara-ATP
arabinofuranosyladenine triphosphate
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
InChIKeyZKHQWZAMYRWXGA-UHTZMRCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ara-ATP (CAS 3714-60-1): Nucleotide Analog Procurement and Characterization Overview


Ara-ATP (9-β-D-arabinofuranosyladenine 5′-triphosphate, CAS 3714-60-1) is the active triphosphate metabolite of the antiviral nucleoside analog vidarabine (ara-A) [1]. It is a structural analog of ATP in which the ribose sugar is replaced by arabinose (the 2′-hydroxyl group is in the inverted configuration) . This stereochemical modification enables Ara-ATP to function both as a competitive inhibitor of dATP at the active site of DNA polymerases and as a substrate that, upon incorporation into the growing DNA strand, induces chain termination and destabilization of the viral or cellular genome [2]. It is commercially available as a research tool for in vitro mechanistic studies, typically provided as an aqueous solution or lyophilized powder with a molecular formula of C10H16N5O13P3 and a molecular weight of 507.18 g/mol .

Why Ara-ATP Cannot Be Substituted with ATP or Other Nucleotide Analogs in Critical Assays


Although Ara-ATP is structurally related to ATP and other arabinosyl nucleotide analogs (e.g., araCTP, F-ara-ATP), their biochemical and pharmacokinetic profiles diverge significantly, rendering them non-interchangeable in experimental systems. Unlike ATP, which serves as the primary energy currency and a canonical substrate for polymerases, Ara-ATP functions primarily as a competitive inhibitor and a chain terminator, making it a distinct tool for studying viral replication, DNA repair, and polyadenylation [1]. Furthermore, compared to fluorinated analogs like F-ara-ATP, Ara-ATP exhibits differential enzyme selectivity, intracellular retention half-life, and resistance to metabolic degradation [2]. Substituting one for another in a procurement setting—without accounting for these quantitative disparities in target affinity, enzyme subtype selectivity, and cellular persistence—can lead to irreproducible data or misinterpretation of mechanisms of action [3]. The following evidence guide establishes the precise, quantifiable boundaries of Ara-ATP's differentiation.

Ara-ATP Procurement Justification: Quantitative Differentiation Evidence Against Comparators


Differential DNA Polymerase Subtype Affinity: Ara-ATP Exhibits 15-Fold Greater Affinity for DNA Polymerase α over Polymerase β

When selecting a nucleotide analog for inhibition of mammalian DNA polymerases, the target subtype must be considered. Ara-ATP demonstrates markedly different affinities for DNA polymerase α (pol α) versus DNA polymerase β (pol β), a distinction critical for interpreting cellular mechanisms. In a study using enzymes purified from calf thymus, Ara-ATP inhibited pol α with a Kᵢ value of 3 μM, whereas inhibition of pol β required a Kᵢ of 45 μM. This 15-fold difference in affinity indicates that at low micromolar intracellular concentrations, Ara-ATP will preferentially target the replicative pol α over the repair-associated pol β [1].

DNA Replication Enzymology Cancer Research

Comparative Affinity for Human DNA Polymerases: Ara-ATP Exhibits Stronger Binding Than Ara-CTP

In comparative enzymology, the choice between ara-ATP and ara-CTP (the triphosphate of cytarabine) is non-trivial. Kinetic analysis of terminal deoxynucleotidyl transferase, DNA polymerase α, and DNA polymerase β from human cells revealed that the inhibition constants (Kᵢ) for ara-ATP were consistently lower than those for ara-CTP for all three enzymes. Specifically, ara-ATP exhibited stronger binding affinity across the panel of enzymes evaluated, indicating that it is a more potent inhibitor of these human DNA-synthesizing enzymes on a molar basis than its cytidine analog counterpart [1].

Antiviral Research Nucleotide Metabolism Leukemia

DNA Primase Inhibition Potency: Ara-ATP Demonstrates Enhanced Activity Relative to ATP

DNA primase, the enzyme responsible for synthesizing short RNA primers essential for DNA replication initiation, is differentially inhibited by natural nucleotides and their arabinosyl analogs. In a poly(dC) primase assay using enzymes partially purified from acute lymphocytic leukemia cells, both ara-ATP and its analog ara-CTP inhibited primase activity with Kᵢ values of approximately 125 μM. Critically, this inhibition was significantly more potent than that observed with the natural ribonucleoside triphosphates, which exhibited Kᵢ values of 610 μM for ATP and 517 μM for CTP [1]. This confirms that the arabinosyl modification confers enhanced primase inhibitory activity.

DNA Replication Initiation Drug Mechanism Biochemical Pharmacology

Intracellular Retention and Antiviral Persistence: Ara-ATP Half-Life in HSV-1-Infected Cells Is Nearly Three Times Longer Than in Uninfected Cells

The intracellular pharmacokinetics of Ara-ATP are strongly influenced by the viral infection status of the host cell, a property that distinguishes it from other nucleotide analogs lacking this contextual persistence. In KB cells infected with herpes simplex virus type 1 (HSV-1), the intracellular half-life of Ara-ATP was measured at 9.3 hours following removal of the prodrug ara-A from the culture medium. In marked contrast, the half-life in uninfected cells was only 3.2 hours [1]. This nearly three-fold longer retention in virus-infected cells is a key determinant of its antiviral selectivity and prolonged therapeutic effect.

Antiviral Pharmacology Herpes Simplex Virus Nucleotide Metabolism

Cellular Retention Kinetics: Ara-ATP Is Eliminated More Slowly Than F-ara-ATP Following Nucleoside Washout

In the class of arabinosyladenine analogs, the rate of intracellular elimination following prodrug removal is a critical determinant of sustained biochemical activity. In CCRF-CEM human lymphoblastoid cells, the rate of disappearance of Ara-ATP from cells in drug-free media was compared directly to that of F-ara-ATP, the active metabolite of fludarabine. The study determined that F-ara-ATP disappeared at a rate several times faster than Ara-ATP [1]. This indicates that Ara-ATP possesses a longer intracellular residence time, which may translate to more persistent inhibition of DNA synthesis in experimental systems where the prodrug is pulsed or removed.

Nucleotide Analog Metabolism Cancer Chemotherapy Cellular Pharmacology

Validated Research and Industrial Application Scenarios for Ara-ATP Procurement


Mechanistic Studies of Mammalian DNA Replication: Distinguishing Polymerase α from Polymerase β Function

Researchers investigating the specific roles of DNA polymerase α (replicative) versus DNA polymerase β (repair) in mammalian cells should procure Ara-ATP as a selective inhibitory tool. Evidence shows that at a concentration of 10 μM Ara-ATP, DNA polymerase α activity is inhibited by approximately 77% (based on Kᵢ = 3 μM), while DNA polymerase β remains minimally affected (less than 20% inhibition based on Kᵢ = 45 μM) [1]. This 15-fold differential affinity allows for the selective pharmacological blockade of the replicative polymerase, enabling clean functional dissection of replication fork dynamics versus base excision repair pathways in cell-free systems or permeabilized cell assays.

Antiviral Selectivity and Drug Persistence Modeling in Herpesvirus Systems

Laboratories studying the pharmacokinetic determinants of antiviral selectivity in herpes simplex virus (HSV) or varicella-zoster virus (VZV) models should utilize Ara-ATP to investigate virus-dependent intracellular nucleotide retention. Evidence demonstrates that following a 12-hour exposure to 50 μM prodrug (ara-A), intracellular Ara-ATP reaches approximately 40 μM in both infected and uninfected cells, but upon washout, the nucleotide is retained in HSV-1-infected cells with a half-life of 9.3 hours—nearly three times longer than in uninfected cells (3.2 hours) [2]. This property makes Ara-ATP the definitive probe for ex vivo studies of viral infection-dependent nucleotide persistence and its contribution to therapeutic window.

Comparative Nucleotide Analog Pharmacology: Benchmarking Elimination Kinetics and Target Engagement

For researchers developing or evaluating next-generation purine nucleotide analogs, Ara-ATP serves as an essential reference standard for cellular retention and DNA synthesis inhibition studies. In direct comparative experiments in CCRF-CEM lymphoblastoid cells, Ara-ATP demonstrates significantly slower intracellular elimination than the fluorinated analog F-ara-ATP, while maintaining comparable potency for inhibiting DNA synthesis when normalized to equal intracellular concentrations [3]. Procurement of Ara-ATP is therefore required for any study aiming to benchmark the cellular pharmacokinetics of novel analogs against a well-characterized, slowly eliminated reference compound with established clinical relevance.

Enzymology of DNA Primase: Structure-Activity Relationship (SAR) Studies

Investigators examining the inhibition of eukaryotic DNA primase—the enzyme that synthesizes RNA primers for DNA replication initiation—should use Ara-ATP as a positive control and comparator scaffold. Data from partially purified acute lymphocytic leukemia cell extracts show that Ara-ATP inhibits primase with a Kᵢ of approximately 125 μM, which is nearly 5-fold more potent than the natural nucleotide ATP (Kᵢ = 610 μM) [4]. This established quantitative benchmark enables systematic evaluation of novel arabinosyl or modified nucleotide analogs, where improvements in primase inhibition potency can be measured against Ara-ATP's baseline activity in the poly(dC) primase assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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